molecular formula C25H18BrFN6O2S2 B2507224 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide CAS No. 393840-23-8

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Cat. No. B2507224
CAS RN: 393840-23-8
M. Wt: 597.48
InChI Key: GIYWTTTXTGTSLU-UHFFFAOYSA-N
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Description

The compound "N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide" is a complex molecule that appears to be related to a class of compounds that include benzothiazole, triazole, and benzamide functional groups. These types of compounds are often studied for their potential biological activities and can exhibit a range of properties depending on their specific structural features.

Synthesis Analysis

The synthesis of related triazole derivatives has been reported, where a 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol is formed by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines. This reaction proceeds without any solvent, which suggests that similar solvent-free conditions might be applicable in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been characterized, showing that different substituents on the benzamide ring can lead to variations in molecular conformation and modes of supramolecular aggregation. For instance, the compound N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide exhibits a half-chair conformation of the fused six-membered ring and forms chains through π-π stacking interactions . This information can be useful in predicting the molecular conformation and potential intermolecular interactions of the compound under analysis.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, the structural motifs present in the compound suggest that it could participate in various chemical reactions typical of benzothiazoles, triazoles, and benzamides. These reactions might include nucleophilic substitution, especially given the presence of a bromine atom, and hydrogen bonding due to the amide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. Benzamide derivatives often exhibit solid-state properties that are influenced by their supramolecular interactions, such as hydrogen bonding and π-π stacking. These interactions can affect the compound's melting point, solubility, and crystal packing. The presence of fluorine and bromine atoms is likely to influence the compound's lipophilicity and electronic properties, which could be relevant for its biological activity .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds similar to N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide. For instance, microwave-induced synthesis of fluorobenzamides, including thiazole and thiazolidine structures, demonstrated promising antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings were synthesized, showing α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015).

Anticancer Activity

Certain derivatives, like benzothiazole acylhydrazones, were synthesized and evaluated for their probable anticancer activity against various cancer cell lines. These studies indicate the potential of such compounds as anticancer agents (Osmaniye et al., 2018).

Structure and Synthesis Techniques

The structural elucidation of these compounds involves sophisticated techniques like IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and mass spectrometry, indicating a complex and precise approach to understanding their chemical nature. Microwave-assisted synthesis is noted to be a prevalent technique in the creation of these derivatives, emphasizing efficiency and innovation in compound development (Darekar et al., 2020).

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrFN6O2S2/c26-16-8-10-18(11-9-16)33-21(13-28-23(35)15-4-3-5-17(27)12-15)31-32-25(33)36-14-22(34)30-24-29-19-6-1-2-7-20(19)37-24/h1-12H,13-14H2,(H,28,35)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYWTTTXTGTSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrFN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

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